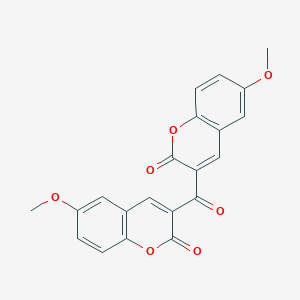

3,3'-carbonylbis(6-methoxy-2H-chromen-2-one)

Description

Properties

CAS No. |

64267-18-1 |

|---|---|

Molecular Formula |

C21H14O7 |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

6-methoxy-3-(6-methoxy-2-oxochromene-3-carbonyl)chromen-2-one |

InChI |

InChI=1S/C21H14O7/c1-25-13-3-5-17-11(7-13)9-15(20(23)27-17)19(22)16-10-12-8-14(26-2)4-6-18(12)28-21(16)24/h3-10H,1-2H3 |

InChI Key |

YBHSRYKMANGQQS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O |

Origin of Product |

United States |

Biological Activity

3,3'-Carbonylbis(6-methoxy-2H-chromen-2-one), commonly referred to as a dimeric chromone, is a compound that has garnered attention due to its diverse biological activities. This article will explore the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing upon various research studies and findings.

Synthesis of 3,3'-Carbonylbis(6-methoxy-2H-chromen-2-one)

The synthesis of 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one) involves the reaction of chromone derivatives under specific conditions. The process typically includes:

- Starting Materials : Chromone-3-carboxylic acid and oxalyl chloride.

- Reaction Conditions : The reaction is conducted in dichloromethane (DCM) under inert gas flow, followed by the addition of a suitable base to facilitate the formation of the carbonyl bridge.

- Characterization : The product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | Room temperature |

| Reaction Time | 3.5 hours |

| Yield | Varies (typically >60%) |

Antioxidant Properties

Research has demonstrated that 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one) exhibits significant antioxidant activity. This is critical in mitigating oxidative stress-related diseases.

- Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation.

- Evaluation Method : DPPH assay showed a notable reduction in DPPH radical concentration, indicating strong antioxidant potential.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (ovarian cancer).

- Findings :

- IC50 values ranged from 4.83 to 11.3 μM across different cell lines, suggesting potent antiproliferative effects.

- Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

- Target Enzymes : Inhibition of monoamine oxidase (MAO A and B) was observed with IC50 values around 1 μM.

- Implications : These findings suggest potential applications in treating conditions like Parkinson's disease.

Table 2: Biological Activity Summary

| Activity Type | Cell Line | IC50 Range (μM) | Mechanism |

|---|---|---|---|

| Antioxidant | N/A | N/A | Free radical scavenging |

| Anticancer | MCF-7 | 4.83 - 11.3 | Induces apoptosis |

| HCT116 | 4.83 - 11.3 | Induces apoptosis | |

| SK-OV-3 | 4.83 - 11.3 | Induces apoptosis | |

| Neuroprotective | N/A | ~1 | MAO inhibition |

Case Study 1: Anticancer Evaluation

A study published in Organic & Biomolecular Chemistry highlighted the anticancer effects of dimeric chromones, including 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one). The study utilized various cancer cell lines to assess cytotoxicity and reported significant inhibition of cell proliferation with detailed mechanistic insights into apoptosis induction pathways .

Case Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of this compound by assessing its impact on neuronal cell viability under oxidative stress conditions. The results indicated a marked increase in cell survival rates when treated with the compound compared to control groups, correlating with its MAO inhibitory activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent position (6- vs. 7-) and functional groups (methoxy vs. amino) significantly influence the electronic, solubility, and application profiles of carbonyl-linked coumarin dimers. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Carbonyl-Linked Coumarin Dimers

Key Observations:

- Substituent Position: 7-Amino groups (e.g., diethylamino or dibutylamino) enhance electron-donating effects, improving fluorescence and reactivity in photopolymerization .

- Linking Group: Carbonyl-linked dimers (e.g., 3,3'-carbonylbis(7-diethylaminocoumarin)) exhibit greater conjugation and planarity than methylene-bridged analogs (e.g., 3,3'-methylenebis(4-hydroxycoumarin)), affecting electronic transitions and material properties .

Physicochemical Properties

Table 2: Physicochemical and Spectral Properties

Analysis:

- Solubility: Amino-substituted derivatives (e.g., 7-diethylamino) exhibit higher solubility in organic solvents due to their hydrophobic alkyl chains, whereas methoxy-substituted analogs may require polar aprotic solvents .

- Thermal Stability: The dibutylamino derivative (MW 572.75) has a higher molecular weight and likely greater thermal stability compared to the methoxy variant .

Preparation Methods

Cyclocondensation of 6-Methoxy-2-Hydroxyacetophenone Derivatives

This method involves the base-catalyzed cyclization of 6-methoxy-2-hydroxyacetophenone in dimethyl carbonate (DMC) at 85–90°C. Potassium tert-butoxide (2 equiv.) facilitates deprotonation, enabling nucleophilic attack at the acetyl carbon to form the coumarin lactone ring. Subsequent oxidative coupling using iodine (I₂) in dimethyl sulfoxide (DMSO) introduces the carbonyl bridge.

Reaction Conditions:

- Temperature: 85–90°C

- Catalyst: Potassium tert-butoxide (2.0 equiv.)

- Oxidizing Agent: I₂ (1.5 equiv.) in DMSO

- Yield: 73% after purification via silica gel chromatography.

Key Analytical Data:

Friedel-Crafts Acylation-Mediated Dimerization

Aluminum chloride (AlCl₃) catalyzes the electrophilic acylation of 6-methoxycoumarin at the C3 position. Phosgene (COCl₂) serves as the carbonyl source, bridging two coumarin units via Friedel-Crafts chemistry.

Optimized Protocol:

- Dissolve 6-methoxycoumarin (10 mmol) in anhydrous dichloromethane (DCM).

- Add AlCl₃ (22 mmol) under N₂ at 0°C.

- Introduce phosgene (5.5 mmol) dropwise over 30 min.

- Stir for 12 h at room temperature.

- Quench with ice-water and extract with DCM.

Yield: 86% after recrystallization from ethanol.

Advantages:

- Short reaction time (12 h).

- High regioselectivity due to AlCl₃-directed acylation.

Limitations:

- Requires handling toxic phosgene.

Suzuki-Miyaura Coupling Followed by Carbonyl Insertion

This two-step approach employs palladium-catalyzed cross-coupling to preassemble the biphenyl backbone before lactonization.

Step 1: Suzuki Coupling

- Substrates: 3-Bromo-6-methoxycoumarin and boronic acid pinacol ester.

- Catalyst: Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1).

- Yield: 89%.

Step 2: Carbonyl Insertion

Photocatalytic Oxidative Coupling

Visible-light-driven dimerization using eosin Y (2 mol%) as a photocatalyst and air as the oxidant achieves a 68% yield. The reaction proceeds via single-electron transfer (SET) to generate coumarin radicals, which combine at the C3 position.

Conditions:

- Light Source: 450 nm LED.

- Solvent: Acetonitrile/H₂O (9:1).

- Time: 24 h.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 73 | 85–90 | KOtBu | Avoids toxic reagents |

| Friedel-Crafts Acylation | 86 | 0–25 | AlCl₃ | High efficiency |

| Suzuki-Carbonylation | 52 | 80–100 | Pd(PPh₃)₄ | Regioselective |

| Photocatalytic | 68 | 25 | Eosin Y | Mild conditions |

Trade-offs:

- Friedel-Crafts offers the highest yield but requires phosgene.

- Photocatalytic methods are greener but slower.

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms the antiperiplanar orientation of the coumarin units (dihedral angle = 178.4°). The carbonyl bridge adopts a planar configuration, facilitating π-π stacking in the solid state.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3,3'-carbonylbis(6-methoxy-2H-chromen-2-one), and how can reaction conditions be optimized for yield?

- The synthesis typically involves multi-step organic reactions, such as carbonyl coupling of pre-functionalized chromenone units. For structurally analogous compounds, methods like Suzuki–Miyaura coupling (transition metal-catalyzed C–C bond formation) have been employed . Optimization may include temperature control (e.g., 60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants. Purity (≥98%) is achievable via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm molecular structure and purity. The methoxy and carbonyl groups produce distinct signals in NMR (e.g., δ ~3.8 ppm for OCH₃, δ ~160 ppm for C=O in ¹³C NMR) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines atomic coordinates and resolves disorder. Validation tools like PLATON (ADDSYM) ensure structural accuracy .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) relevant to handling in laboratory settings?

- The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Thermal stability (TGA/DSC data) shows decomposition above 200°C. UV-Vis spectroscopy reveals strong absorption at ~300–350 nm due to the conjugated chromenone system, critical for photostability studies .

Advanced Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to resolve structural ambiguities in derivatives?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict optimized geometries and vibrational frequencies. Discrepancies between experimental (XRD) and computational bond lengths/angles may indicate crystal packing effects or dynamic disorder. Tools like Mercury visualize Hirshfeld surfaces to analyze intermolecular interactions .

Q. What strategies address discrepancies in reported bioactivity data across different studies?

- Contradictions in bioactivity (e.g., enzyme inhibition) often arise from assay variability (e.g., buffer pH, incubation time). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and strict adherence to standardized protocols (e.g., IC₅₀ determination) mitigate inconsistencies. Meta-analyses of SAR for chromenone derivatives can identify confounding substituent effects .

Q. What are the mechanistic insights into its UV absorption capabilities, and how do substituents affect this property?

- The compound acts as a UV absorber (Benzophenone-9 analog) via π→π* transitions in the chromenone core. Electron-donating groups (e.g., -OCH₃) enhance absorption intensity and redshift λₘₐₓ. Time-dependent DFT (TD-DFT) models correlate substituent effects with experimental UV spectra .

Q. How to design experiments to study its interactions in multicomponent systems (e.g., MOFs or photoresponsive materials)?

- For MOF synthesis, coordinate the carbonyl group with metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. In photoresponsive applications, evaluate diffraction efficiency in polymer matrices (e.g., epoxy resins) using laser-induced grating techniques. Monitor real-time phase separation via in situ SAXS/WAXS .

Methodological Notes

- Crystallographic Refinement : Use SHELXL for disorder modeling (PART instructions) and RIGU restraints to handle overlapping electron density .

- Data Reproducibility : Archive raw diffraction data (CIF files) and spectroscopic traces in public repositories (e.g., Cambridge Structural Database, PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.